![molecular formula C18H18FN3O3S B2476228 N-Propyl-2-(3-(2-Fluorbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 1252922-90-9](/img/structure/B2476228.png)
N-Propyl-2-(3-(2-Fluorbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bakterizide Eigenschaften
Diese Verbindung wurde auf ihre bakterizide Aktivität untersucht. Forschungen konzentrierten sich auf das Verständnis ihrer Wirksamkeit gegen bestimmte Bakterienstämme und ihre potenzielle Anwendung in der Wasseraufbereitung oder in der Landwirtschaft .
Hydrolyse- und Photolysekinetk
Die Hydrolyse- und Photolysekinetk dieser Verbindung in Wasser wurden untersucht. Zu den wichtigsten Erkenntnissen gehören:
Abbaumechanismus
Mithilfe der Ultrahochleistungsflüssigkeitschromatographie und Massenspektrometrie identifizierten Forscher ein Abbauprodukt: Mithilfe der Ultrahochleistungsflüssigkeitschromatographie und Massenspektrometrie identifizierten Forscher ein Abbauprodukt: 2-(4-Fluorbenzyl)-5-methoxy-1,3,4-oxadiazol. Diese Informationen tragen zu Sicherheitsbewertungen bei und verbessern unser Verständnis des Verhaltens der Verbindung in Wasserumgebungen .
Antikrebs-Potenzial
Obwohl die Verbindung nicht umfassend untersucht wurde, legt ihre Struktur nahe, dass sie ein Potenzial als Antikrebsmittel haben könnte. Weitere Untersuchungen sind erforderlich, um ihre Auswirkungen auf das Wachstum von Krebszellen zu untersuchen .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their cytotoxic activity against a panel of human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have shown cytotoxic activity, suggesting that they may interact with cellular components to inhibit cell growth or induce cell death .
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it’s possible that this compound may affect pathways related to cell growth and survival .
Pharmacokinetics
The molecular weight of the compound is 29235 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Eigenschaften
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXWVDFJJYMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
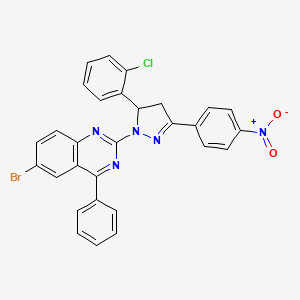

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
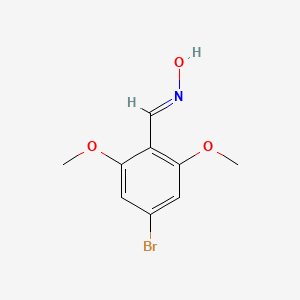
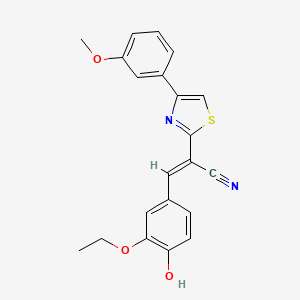
![Ethyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2476155.png)
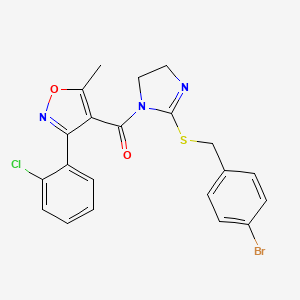
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-phenylethan-1-one](/img/structure/B2476163.png)
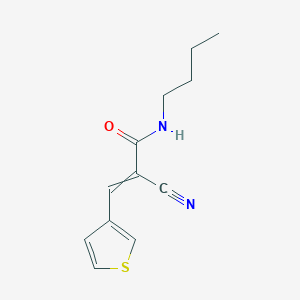
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476166.png)
![methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2476167.png)
